molecular formula C13H24O2 B12536833 3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- CAS No. 652146-23-1

3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl-

Cat. No.: B12536833
CAS No.: 652146-23-1
M. Wt: 212.33 g/mol
InChI Key: HIMXPNAKGDCGCI-UHFFFAOYSA-N
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Description

3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- is a branched ketone with a unique substitution pattern. Its structure features a pentanone backbone (five-carbon chain with a ketone group at position 3) modified by a 1-methoxycyclohexyl group at position 2 and a methyl group at position 4.

Properties

CAS No.

652146-23-1

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-(1-methoxycyclohexyl)-4-methylpentan-3-one

InChI

InChI=1S/C13H24O2/c1-10(2)12(14)11(3)13(15-4)8-6-5-7-9-13/h10-11H,5-9H2,1-4H3

InChI Key

HIMXPNAKGDCGCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)C1(CCCCC1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- typically involves multi-step organic reactions. One common method is the alkylation of 3-pentanone with 1-methoxycyclohexyl and 4-methyl groups under controlled conditions. The reaction may require the use of catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and distinctions between 3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- Not Provided C₁₃H₂₂O₂ ~210.3 (estimated) Bulky cyclohexyl ether substituent; likely low volatility due to steric hindrance.
2-Methyl-3-pentanone 565-69-5 C₆H₁₂O 100.16 Simple branched ketone; higher volatility; common solvent .
2,2,4,4-Tetramethyl-3-pentanone 815-24-7 C₈H₁₄O 126.20 Highly branched; used in fragrances and as a synthetic intermediate .
3-Methyl-2-pentanone 565-61-7 C₆H₁₂O 100.16 Linear isomer; moderate solubility in polar solvents .
4-Methyl-2-hexanone 7379-12-6 C₇H₁₄O 114.19 Longer carbon chain; potential use in polymer chemistry .
3-Hexanone Not Provided C₆H₁₂O 100.16 ACGIH TLV-TWA: 67 ppm (due to narcotic effects); baseline for toxicity .

Key Observations:

  • Steric Effects: The 1-methoxycyclohexyl group in the target compound introduces significant steric hindrance, likely reducing its reactivity in nucleophilic additions compared to simpler ketones like 2-Methyl-3-pentanone .
  • Volatility: Branched derivatives (e.g., 2,2,4,4-Tetramethyl-3-pentanone) exhibit lower volatility than linear isomers due to decreased surface area .
  • Toxicity: Pentanones generally have occupational exposure limits (e.g., 200 ppm TLV-TWA for 2-/3-pentanone) to mitigate narcotic effects . The target compound’s substituents may alter metabolic pathways, but specific toxicity data are unavailable.

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